1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-[4-[(5-aminopyrazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-9(16)14-6-3-10(4-7-14)8-15-11(12)2-5-13-15/h2,5,10H,3-4,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWSTMPILZTNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves the reaction of 5-amino-1H-pyrazole with a piperidine derivative under controlled conditions. One common method involves the use of acetonitrile as a solvent and a catalyst to facilitate the reaction . The reaction mixture is stirred at room temperature for several days, followed by filtration and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, synthesis, and inferred properties:
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Derivatives
- Structure : Replaces the pyrazole with a tetrazole ring, often substituted with aryl groups.
- Synthesis : Aryl aniline reacts with sodium azide and triethyl orthoformate to form tetrazoles, followed by chloroacetylation and piperidine substitution .
- Key Differences : Tetrazole’s higher aromaticity and acidity (pKa ~4.9) may enhance metabolic stability but reduce blood-brain barrier penetration compared to the target’s pyrazole.
- Applications : Likely used in anti-inflammatory or antimicrobial agents due to tetrazole’s bioisosteric similarity to carboxylic acids .
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (6)
- Structure : Features a sulfonyl-linked phenylpyrazole and methyl-piperidine.
- Synthesis: Condensation of enaminone with phenylhydrazine in ethanol/acetic acid .
- Molecular weight (~399.5 g/mol) is significantly higher, possibly limiting bioavailability .
Vandetanib Derivatives with Nitroimidazole Groups (16c–16f)
- Structure: Complex quinazoline-nitroimidazole hybrids with piperidinylmethanone linkers.
- Synthesis : Multi-step reactions involving halogenated quinazolines and nitroimidazole intermediates .
- Key Differences : The nitroimidazole moiety introduces redox-sensitive properties, useful in hypoxia-targeting therapies. The target’s simpler structure lacks this functionality but may offer better synthetic accessibility .
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethanone
- Structure : Contains a 3-methyl substituent on the pyrazole ring (CAS: 1365988-13-1).
- Synthesis: Likely involves nucleophilic substitution of 5-amino-3-methylpyrazole onto a piperidine precursor.
- This derivative’s molecular weight (~263.3 g/mol) is slightly higher, which may affect pharmacokinetics .
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Piperidine-pyrazole-ethanone | 5-Amino-1H-pyrazolyl-methyl | ~249.3 | High H-bond potential, moderate logP |
| 1-(1-Aryl-tetrazol-5-yl)ethanone | Piperidine-tetrazole-ethanone | Aryl-tetrazole | ~280–320 | Acidic tetrazole, metabolic stability |
| Vandetanib Derivative (16d) | Quinazoline-nitroimidazole | Nitroimidazole, bromofluorophenyl | 614.23 | Hypoxia-targeting, high molecular weight |
| 1-[4-(5-Amino-3-methyl-pyrazolyl)]ethanone | Piperidine-pyrazole-ethanone | 3-Methyl-5-aminopyrazole | ~263.3 | Increased steric hindrance |
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods used for piperidine-pyrazole analogs (e.g., nucleophilic substitution or condensation reactions), though optimization may be required for the amino group’s stability .
- Pharmacological Potential: The 5-amino group distinguishes it from methyl- or nitro-substituted analogs, suggesting unique interactions with targets like kinase ATP-binding pockets. ’s dimethylamino analog shows enhanced basicity, hinting that the target’s amino group could improve solubility without excessive basicity .
Activité Biologique
1-(4-((5-Amino-1H-pyrazol-1-yl)methyl)piperidin-1-yl)ethanone, also known by its CAS number 1389315-11-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H20N4O, with a molecular weight of 236.31 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H20N4O |
| Molecular Weight | 236.31 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 454.1 ± 25.0 °C |
| Flash Point | 228.4 ± 23.2 °C |
The primary target of this compound is Mitogen-activated protein kinase 14 (MAPK14) , where it acts as an ATP-competitive inhibitor. This interaction affects various cellular processes:
- Cell Proliferation : By inhibiting MAPK14, the compound can reduce cell proliferation.
- Inflammation : It has potential anti-inflammatory effects due to its role in modulating MAPK signaling pathways.
Studies indicate that the inhibition of MAPK14 influences pathways involved in gene expression, mitosis, differentiation, and apoptosis .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
Anti-inflammatory Activity : The compound has been shown to reduce inflammation markers in vitro and in vivo models.
Anticancer Potential : Preliminary studies suggest that it may have significant cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies. In combination with doxorubicin, it demonstrated a synergistic effect against breast cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Antitumor Activity : A study reported that pyrazole derivatives exhibit inhibitory activity against various kinases involved in cancer progression (e.g., BRAF(V600E), EGFR). The derivatives showed promising results against breast cancer cell lines .
- Synergistic Effects with Chemotherapy : In a study involving MCF-7 and MDA-MB-231 cell lines, the combination of pyrazole derivatives with doxorubicin resulted in enhanced cytotoxicity compared to doxorubicin alone. This suggests potential for improved treatment regimens for resistant cancer types .
- MAPK Pathway Inhibition : The inhibition of MAPK14 by this compound has been linked to reduced cellular stress responses and apoptosis in certain cancer cells, demonstrating its potential as a therapeutic agent in oncology .
Q & A
Q. Advanced
- Single-Crystal Analysis : Using SHELX software to determine bond angles and torsional strain in the piperidine-pyrazole junction.
- Electron Density Maps : Clarify positional disorder of the ethanone group in the crystal lattice.
- Validation : Cross-referencing with DFT-calculated geometries to confirm bioactive conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
